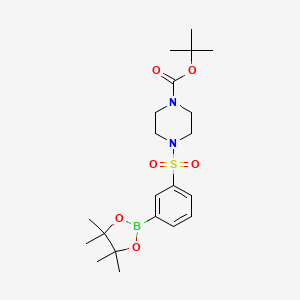![molecular formula C9H7BrN6 B1526457 4-Brom-1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazol CAS No. 1183375-09-8](/img/structure/B1526457.png)
4-Brom-1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazol
Übersicht
Beschreibung
The compound “4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring which is fused with a triazolo[1,5-a]pyrimidine ring. The pyrimidine ring is substituted at the 5th position with a methyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyrimidines have been synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . Additionally, thiazoles and 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the IR spectrum of a related compound showed characteristic absorption bands for NH, CH3, C=C, C=N, CH2, and C-N . The 1H NMR spectrum provided information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester has been optimized for the synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, mass spectrum, IR spectrum, and NMR spectrum of a related compound were reported .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Heterocyclische Verbindungen sind in der medizinischen Chemie aufgrund ihrer biologischen Aktivitäten von entscheidender Bedeutung. Der Triazolopyrimidin-Kern der betreffenden Verbindung findet sich häufig in bioaktiven Molekülen. Seine Synthese kann durch umweltfreundliche Methoden wie mikrowellen-gestützte, katalysatorfreie Reaktionen erzielt werden, die für die Entwicklung nachhaltiger Methoden von Bedeutung sind .
Biologische Aktivität
Es ist bekannt, dass die Triazolopyrimidin-Einheit eine Reihe von biologischen Aktivitäten aufweist. Sie kann als inverser Agonist für bestimmte Rezeptoren und als Inhibitor für Enzyme wie JAK1 und JAK2 wirken. Diese Eigenschaften machen sie wertvoll für die Behandlung von Krankheiten wie Herz-Kreislauf-Erkrankungen, Typ-2-Diabetes und hyperproliferativen Erkrankungen .
Anwendungen in der Materialwissenschaft
Verbindungen mit einer Triazolopyrimidin-Struktur finden Anwendungen in der Materialwissenschaft. Sie können bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, was sich potenziell auf verschiedene Branchen auswirkt, die von der Elektronik bis zur Pharmaindustrie reichen .
Synthese von Pyrazolderivaten
Pyrazolderivate sind eine bedeutende Klasse von N-Heterocyclen mit vielfältigen synthetischen, biologischen und photophysikalischen Eigenschaften. Die Bromopyrazol-Gruppe in der Verbindung kann als Ausgangsmaterial für die Synthese von strukturell unterschiedlichen Pyrazolderivaten verwendet werden, die in biologischen, physikalisch-chemischen und industriellen Bereichen wertvoll sind .
Bildung von Bipyrazolen
Die Bromopyrazol-Einheit kann zur Herstellung von 1,4'-Bipyrazolen verwendet werden. Diese Verbindungen haben ihre eigenen Anwendungsbereiche und können zur Bildung fester Hexakoordinationskomplexe verwendet werden, die in der Koordinationschemie wichtig sind .
Therapeutische Ziele
Die Strukturmerkmale der Verbindung machen sie zu einem potenziellen Kandidaten für die gezielte Ansteuerung spezifischer Proteine, die an Stoffwechselstörungen beteiligt sind. Zum Beispiel könnte sie so konzipiert werden, dass sie auf Fettsäure-bindende Proteine (FABPs) abzielt, die als therapeutische Ziele für Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes erkannt werden .
Wirkmechanismus
Target of Action
The primary target of “4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a biochemical pathway that regulates cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole in lab experiments include its low cost, its ability to interact with a variety of proteins and enzymes, and its antifungal and antimicrobial properties. However, the molecule can also be difficult to synthesize, and it has a limited shelf life.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole in scientific research. These include the use of the molecule in drug design studies, the synthesis of other heterocyclic compounds, and the study of the structure and function of proteins. In addition, 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole could be used to study the effects of drugs on biological systems, as well as in medicinal chemistry research. The molecule could also be used in the development of new antifungal and antimicrobial agents. Finally, 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole could be used to study the effects of environmental pollutants on biological systems.
Eigenschaften
IUPAC Name |
7-(4-bromopyrazol-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN6/c1-6-2-8(15-4-7(10)3-12-15)16-9(14-6)11-5-13-16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLJEWDQKGQCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



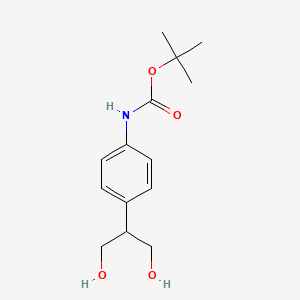
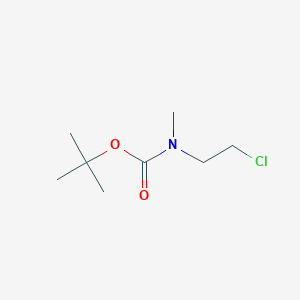
![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)
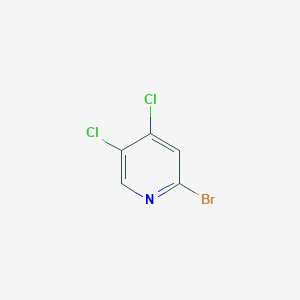
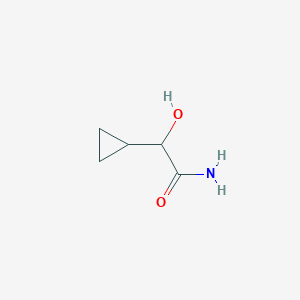
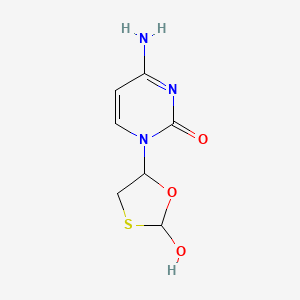
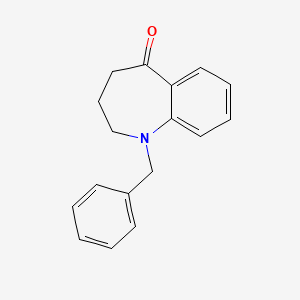
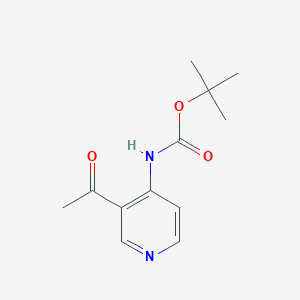
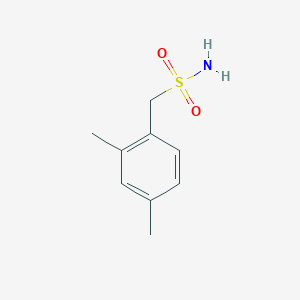
![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)



